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Compound of Interest

Compound Name: (3R)-3,5-Dimethylmorpholine

Cat. No.: B13321966

Get Quote

In the landscape of pharmaceutical and materials science, the morpholine heterocycle is a

privileged scaffold, prized for its metabolic stability, favorable physicochemical properties, and

synthetic versatility. When substituted, particularly with chiral centers, these structures become

powerful building blocks for creating complex, stereochemically defined molecules. 3,5-

Dimethylmorpholine, a deceptively simple derivative, exemplifies this principle. The introduction

of two methyl groups creates two stereocenters, giving rise to distinct cis and trans

diastereomers, each with a corresponding enantiomer. Understanding and controlling this

stereochemistry is paramount, as the specific spatial arrangement of these methyl groups

dictates the molecule's interaction with other chiral entities, such as biological targets or

catalysts.

This guide provides a comprehensive technical overview of the chiral forms of 3,5-

dimethylmorpholine, with a focus on the (3R)-configured stereoisomers. We will delve into its

structural nuances, physicochemical properties, stereoselective synthesis, analytical

characterization, and critical applications, particularly its role as a valuable intermediate in drug

development. This document is intended for researchers, chemists, and drug development

professionals who leverage chiral building blocks to advance their scientific endeavors.
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The foundational structure of 3,5-dimethylmorpholine is a six-membered saturated heterocycle

containing both an ether linkage and a secondary amine. The numbering of the ring begins at

the oxygen atom as position 1, proceeding towards the nitrogen atom, which occupies position

4. The methyl groups at positions 3 and 5 introduce two stereogenic centers, leading to four

possible stereoisomers.

These isomers are best understood as two pairs of enantiomers:

trans Isomers: The methyl groups are on opposite faces of the morpholine ring. This

configuration includes (3R,5R)-3,5-dimethylmorpholine and its enantiomer, (3S,5S)-3,5-

dimethylmorpholine. The (3R,5R) isomer is a key chiral intermediate available commercially.

[1][2]

cis Isomers: The methyl groups are on the same face of the morpholine ring. This

configuration includes (3R,5S)-3,5-dimethylmorpholine and its enantiomer, (3S,5R)-3,5-

dimethylmorpholine.[3][4]

The precise stereochemical configuration is critical, as it defines the three-dimensional shape

of the molecule and, consequently, its utility in stereoselective synthesis and its biological

activity.
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Figure 2: Representative workflow for stereoselective synthesis of a morpholine derivative.

Exemplary Experimental Protocol: Intramolecular
Cyclization
The following protocol is a representative example based on established methodologies for

synthesizing substituted morpholines and should be adapted and optimized for specific

laboratory conditions. [5]

N-Protection of Chiral Amino Alcohol:

Causality: The initial protection of the amine (e.g., as a Boc-carbamate) is crucial to

prevent N-alkylation in subsequent steps and to direct the reaction pathway towards the

desired O-alkylation or, in other routes, selective N-alkylation after initial O-protection.
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Procedure: Dissolve (R)-alaninol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0

°C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq) portion-wise.

Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water,

extract with DCM, dry the organic layer over MgSO₄, and concentrate under reduced

pressure to yield the N-Boc protected amino alcohol.

Introduction of the Michael Acceptor:

Causality: The free hydroxyl group is alkylated with a reagent containing a carbon-carbon

double bond conjugated to an electron-withdrawing group (the Michael acceptor). This

sets the stage for the key ring-forming step.

Procedure: To a solution of the N-Boc protected amino alcohol (1.0 eq) in anhydrous THF,

add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes. Add ethyl 4-

bromocrotonate (1.1 eq) dropwise. Allow the reaction to proceed for 4-6 hours. Carefully

quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry

over MgSO₄, and concentrate. Purify the resulting precursor by flash chromatography.

Aza-Michael Cyclization and Deprotection:

Causality: Removal of the Boc protecting group under acidic conditions liberates the free

amine, which then spontaneously undergoes an intramolecular conjugate addition to the

Michael acceptor, forming the morpholine ring. A basic workup ensures the amine is

nucleophilic for the cyclization.

Procedure: Dissolve the precursor (1.0 eq) in DCM and add trifluoroacetic acid (TFA, 10

eq). Stir at room temperature for 2 hours until TLC indicates complete removal of the Boc

group. Concentrate the mixture under reduced pressure. Redissolve the residue in

methanol and add a base such as potassium carbonate to neutralize the acid and facilitate

cyclization. Stir for 12 hours. Filter and concentrate the solvent. The resulting crude

product will be a diastereomeric mixture of the desired morpholine esters, which can be

separated by preparative chiral HPLC.

Analytical Characterization
Confirming the identity, purity, and stereochemistry of (3R)-3,5-dimethylmorpholine requires a

suite of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the connectivity of the

molecule. Key signals include distinct resonances for the two methyl groups, multiplets for

the protons on the morpholine ring, and a signal for the N-H proton (if not exchanged with

D₂O). The coupling constants between protons on the ring can help differentiate between

cis and trans isomers.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and

the four unique carbons of the morpholine ring, confirming the carbon skeleton. [1][3][6]

Infrared (IR) Spectroscopy:

Principle: IR spectroscopy identifies characteristic functional groups. For 3,5-

dimethylmorpholine, the spectrum is dominated by C-H stretching vibrations (around

2850-3000 cm⁻¹), a C-O-C ether stretch (typically a strong band around 1100 cm⁻¹), and

an N-H bend and stretch (for the secondary amine). [7][8]The absence of other

characteristic bands (e.g., C=O) confirms the purity of the structure.

Mass Spectrometry (MS):

Principle: MS provides the exact mass of the molecule, confirming its elemental

composition. For C₆H₁₃NO, the expected monoisotopic mass is approximately 115.10 Da.

[1][6]The fragmentation pattern can also offer structural information, with common

fragments arising from the loss of a methyl group (M-15) or cleavage of the morpholine

ring.

Chiral High-Performance Liquid Chromatography (HPLC):

Principle: To confirm enantiomeric purity, chiral HPLC is the gold standard. By using a

chiral stationary phase, the enantiomers of 3,5-dimethylmorpholine can be separated,

allowing for the determination of the enantiomeric excess (ee) of the synthesized material.

[5]

Applications in Research and Drug Development
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The utility of chiral 3,5-dimethylmorpholine stereoisomers lies in their function as rigid,

stereochemically defined building blocks. Their incorporation into larger molecules can impart

favorable properties such as improved metabolic stability, enhanced binding affinity, and

optimized solubility.

Chiral Auxiliaries and Ligands: The defined stereochemistry makes them valuable as chiral

auxiliaries in asymmetric synthesis, where they can guide the stereochemical outcome of a

reaction before being cleaved from the product. [9]

Scaffolds for Bioactive Molecules: More commonly, the dimethylmorpholine moiety is

integrated directly into the final drug candidate. Its presence can provide key binding

interactions with a biological target and constrain the conformation of flexible side chains into

a bioactive orientation.

Kinase Inhibitors: Substituted morpholines are prevalent in the design of kinase inhibitors,

where the morpholine oxygen can act as a hydrogen bond acceptor. The chiral methyl

groups can provide specific steric interactions within the kinase active site, enhancing

potency and selectivity. [10] * Ion Channel Modulators: In a rational drug design campaign,

a 3-morpholine linked indole structure was developed as a novel inhibitor of the Kv1.5

potassium channel, a target for treating atrial fibrillation. The morpholine group was

integral to the designed pharmacophore. [11]

Safety, Handling, and Storage
As a chemical intermediate, 3,5-dimethylmorpholine and its salts require careful handling in a

laboratory setting. The free base is a flammable liquid and presents several health hazards.

GHS Hazard Information (for 3,5-Dimethylmorpholine)
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Pictograms
GHS02 (Flammable), GHS05 (Corrosive),

GHS07 (Harmful/Irritant)

Signal Word Danger

Hazard Statements

H225: Highly flammable liquid and vapour.

<br>H302: Harmful if swallowed.<br>H315:

Causes skin irritation.<br>H318: Causes serious

eye damage.<br>H335: May cause respiratory

irritation.

Precautionary Statements

P261: Avoid breathing vapours/spray.<br>P280:

Wear protective gloves/protective clothing/eye

protection/face protection.

<br>P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Handling and Storage Recommendations
Engineering Controls: All handling of volatile forms should be conducted in a certified

chemical fume hood to avoid inhalation of vapors. [12]* Personal Protective Equipment

(PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat,

and chemical safety goggles or a face shield. [12]* Safe Handling Practices: Keep away from

heat, sparks, and open flames. Use non-sparking tools. Avoid contact with skin, eyes, and

clothing. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed

container in a cool, dry, and well-ventilated area designated for flammable liquids. [12]For the

more stable hydrochloride salt, store at refrigerated temperatures (2-8°C) under an inert

atmosphere. * Disposal: Dispose of waste material in accordance with local, state, and

federal regulations.

Conclusion
(3R)-3,5-Dimethylmorpholine and its related stereoisomers are more than simple heterocyclic

compounds; they are enabling tools for the modern chemist. Their rigid conformational

structure, combined with precisely controlled stereochemistry, makes them highly valuable

building blocks for constructing complex molecular architectures. For professionals in drug
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discovery and development, a thorough understanding of the synthesis, properties, and

handling of these chiral morpholines is essential for leveraging their full potential in the creation

of novel, effective, and stereochemically pure therapeutic agents.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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